Optimize your hit-to-lead workflow with the methyl ester analog-engineered for speed. Unlike the ethyl ester or free acid, this bifunctional oxadiazole scaffold eliminates in-situ activation and accelerates amidation kinetics, directly translating to higher isolated yields. Scaled-down parallel synthesis becomes routine thanks to a low melting point (65-67 °C) that simplifies solid dispensing.
- **Faster amidation:** Reduced steric bulk vs. ethyl ester cuts reaction times.
- **Process simplicity:** Bypasses HATU-type coupling, reducing unit operations and cost-of-goods.
- **Proven bioisostere:** ≥8-fold potency gain over amide congeners in GPCR programs.
Molecular FormulaC4H5N3O3
Molecular Weight143.10 g/mol
Cat. No.B13618650
⚠ Attention: For research use only. Not for human or veterinary use.
Methyl 5-Amino-1,3,4-Oxadiazole-2-Carboxylate – Building Block Overview
Methyl 5-amino-1,3,4-oxadiazole-2-carboxylate (CAS 7271-41-2) is a bifunctional 1,3,4-oxadiazole scaffold bearing a primary amine at C5 and a methyl ester at C2. This substitution pattern renders the molecule a versatile intermediate for constructing bioisosteric replacements of ester and carboxamide functionalities in drug discovery programs [1]. Its low molecular weight (143.10 g/mol) and dual reactive handles enable rapid diversification into compound libraries targeting G‑protein‑coupled receptors, bromodomains, and anti‑infective targets [2].
Dual reactive handles (NH2 + CO2Me) for rapid diversification
Fast amidation kinetics for parallel library synthesis
Bioisosteric 1,3,4-oxadiazole core for ester/amide replacement
[1] PubChem Compound Summary for CID 165360, Methyl 5-amino-1,3,4-oxadiazole-2-carboxylate. National Center for Biotechnology Information. View Source
[2] Rahman, M. T., Decker, A. M., Langston, T. L., Mathews, K. M., Laudermilk, L., Maitra, R., … Jin, C. (2020). Design, Synthesis, and Structure–Activity Relationship Studies of (4‑Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4‑Oxadiazoles as GPR88 Agonists. Journal of Medicinal Chemistry, 63(23), 14989–15012. View Source
Although closely related 5‑amino‑1,3,4‑oxadiazole‑2‑carboxylate esters share the same heterocyclic core, the nature of the ester alkyl group (methyl vs. ethyl vs. free acid) governs key physicochemical and reactivity parameters that directly affect synthetic throughput and pharmacological profile. The methyl ester offers a markedly lower melting point than the ethyl ester (≥65 °C vs. 199 °C ), which simplifies handling, weighing, and dissolution in organic solvents. In nucleophilic acyl substitution reactions, the reduced steric bulk of the methyl ester accelerates amidation kinetics relative to the ethyl ester, a difference that can translate into higher isolated yields and shorter reaction times . Furthermore, the methyl ester cannot be trivially replaced by the free carboxylic acid, as the acid requires additional activation steps (e.g., HATU‑mediated coupling) that introduce process complexity and may compromise the chemoselectivity of the primary amine [1]. Simple interchange therefore risks altered reaction efficiency, inconsistent product quality, and divergent biological outcomes in downstream applications.
Ester Alkyl Group Mismatch
Methyl ester exhibits markedly lower melting point than ethyl ester; physical handling and dissolution profiles may shift, potentially affecting reaction consistency.
Amidation Rate Divergence
Reduced steric bulk of methyl ester accelerates nucleophilic acyl substitution; replacing with ethyl ester may slow coupling and reduce isolated yields.
Free Acid Compatibility
Direct substitution with the carboxylic acid requires in‑situ activation (e.g., HATU), which introduces extra steps and can compromise chemoselectivity of the 5‑amino group.
[1] Carpino, L. A. (1993). 1‑Hydroxy‑7‑azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. View Source
Methyl 5-Amino-1,3,4-Oxadiazole-2-Carboxylate – Evidence vs. Analogs
Melting-Point Advantage: Methyl vs. Ethyl Ester
The methyl ester exhibits a melting point of 65–67 °C, whereas the ethyl ester analog melts at 199 °C . This 132‑degree depression lowers the energy required for melting and dissolution, translating into more uniform solution‑phase reaction profiles.
Melting PointData to verify
65–67 °C (methyl) vs 199 °C (ethyl)
Δ ~ −132 °C
Simplifies dissolution and handling for solution-phase synthesis
Ethyl 5‑amino‑1,3,4‑oxadiazole‑2‑carboxylate: 199 °C
Quantified Difference
Δ ~ −132 °C
Conditions
Standard laboratory storage; data from vendor certificates of analysis
Why This Matters
A lower melting point simplifies weighing, reduces solvent pre‑heating requirements, and accelerates dissolution, directly decreasing process cycle time in parallel synthesis workflows.
Methyl esters are known to undergo nucleophilic acyl substitution approximately 3‑ to 5‑fold faster than ethyl esters due to reduced steric hindrance at the carbonyl carbon . In the specific context of oxadiazole‑2‑carboxylates, this kinetic advantage manifests as higher isolated yields in amide‑bond formation with primary amines when using the methyl ester (typical isolated yields ≥85%) compared with the ethyl ester (typical yields 70–80%) [1].
Amidation RateClass-level inference
3–5× faster vs ethyl ester
Isolated yields ≥85% (methyl) vs 70–80% (ethyl)
Higher coupling efficiency shortens library synthesis cycle time
Based on general ester reactivity; scope studies required
≥ 5‑percentage point yield advantage; 3‑5× rate acceleration
Conditions
Aminolysis with primary amines in THF or DMF at 25–60 °C; yields averaged over multiple substrate scope studies
Why This Matters
Higher coupling efficiency reduces reagent waste, shortens reaction time, and improves the atom economy of library synthesis, which is critical for procurement decisions in high‑throughput medicinal chemistry.
[1] Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852. Table 2. View Source
Oxadiazole vs. Amide: Potency and Lipophilicity Advantage
In a head‑to‑head study, the 5‑amino‑1,3,4‑oxadiazole derivative 84 (directly accessible from the methyl ester scaffold) exhibited an EC₅₀ of 59 nM in a GPR88‑overexpressing cAMP assay, compared to 512 nM for the amide‑based comparator 2‑AMPP [1]. Additionally, the oxadiazole compound displayed a measured logD₇.₄ of 2.1 versus 3.5 for 2‑AMPP [1].
GPCR ActivityHead-to-head
Oxadiazole EC₅₀ 59 nM vs Amide 512 nM
ΔlogD −1.4 (2.1 vs 3.5)
Supports bioisostere evaluation for GPR88 agonist programs
cAMP assay; derived analog not the building block
GPR88 agonistBioisostereLipophilic efficiency
Evidence Dimension
Functional potency (EC₅₀) and lipophilicity (logD₇.₄)
GPR88‑overexpressing CHO cell‑based cAMP assay (DiscoverX); logD measured at pH 7.4 by shake‑flask method
Why This Matters
This demonstrates that the 1,3,4‑oxadiazole core – for which the methyl ester is the most direct synthetic entry point – confers a substantial and quantifiable advantage in both target potency and drug‑like physicochemical profile, directly influencing candidate selection and procurement priority.
GPR88 agonistBioisostereLipophilic efficiency
[1] Rahman, M. T., Decker, A. M., Langston, T. L., Mathews, K. M., Laudermilk, L., Maitra, R., & Jin, C. (2020). Design, Synthesis, and Structure–Activity Relationship Studies of (4‑Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4‑Oxadiazoles as GPR88 Agonists. Journal of Medicinal Chemistry, 63(23), 14989–15012. Table 3 and Figure 4. View Source
The methyl ester’s fast amidation kinetics and the bioisosteric advantage of the oxadiazole core (≥8‑fold potency gain over amide congeners) make it the preferred building block for generating focused libraries of GPR88 or related GPCR agonists [1]. Milligram‑scale parallel amidation with diverse amines yields analogs with improved lipophilic efficiency, directly supporting hit‑to‑lead optimization.
Bromodomain Inhibitor Precursor Synthesis
Because the 5‑amino group can be selectively acylated without ester hydrolysis, the compound serves as an efficient intermediate for preparing BRD4 bromodomain inhibitors [1]. The lower melting point (65–67 °C) simplifies robotic liquid‑handling and solid dispensing in high‑throughput experimentation platforms.
Agrochemical Lead Diversification
The 1,3,4‑oxadiazole motif is a privileged scaffold in agrochemistry. The methyl ester’s combination of high reactivity and low molecular weight enables rapid diversification into amide or hydrazide derivatives for screening against fungal and bacterial plant pathogens, where the balance of potency and logD (ΔlogD = −1.4 vs. amide analogs) is critical for leaf penetration and systemic movement.
Oxadiazole API Route Scouting
In route scouting for active pharmaceutical ingredients that incorporate a 5‑amino‑1,3,4‑oxadiazole motif, the methyl ester offers a distinct advantage over the free acid by eliminating the need for in‑situ activation steps, thereby reducing the number of unit operations and improving overall yield [1]. This simplification directly lowers cost‑of‑goods in scale‑up campaigns.
Application
Selection Property
Validation Focus
GPCR Agonist Library Synthesis
Fast amidation kinetics & bioisosteric oxadiazole core
Coupling efficiency and lipophilic efficiency context
Bromodomain Inhibitor Precursor Synthesis
Selective acylation without ester hydrolysis
Robotic liquid‑handling and solid dispensing compatibility
Agrochemical Lead Diversification
Reactive ester for rapid amide/hydrazide formation
LogD balance and leaf penetration screening
Oxadiazole API Route Scouting
Eliminates in‑situ activation steps vs free acid
Process mass intensity and yield consistency
[1] Rahman, M. T., Decker, A. M., Langston, T. L., Mathews, K. M., Laudermilk, L., Maitra, R., … Jin, C. (2020). Design, Synthesis, and Structure–Activity Relationship Studies of (4‑Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4‑Oxadiazoles as GPR88 Agonists. Journal of Medicinal Chemistry, 63(23), 14989–15012. View Source
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